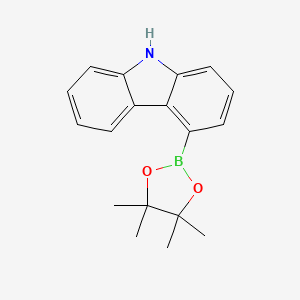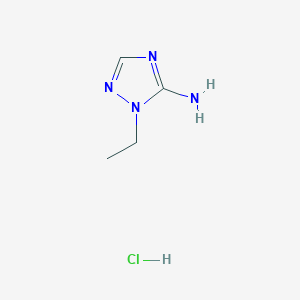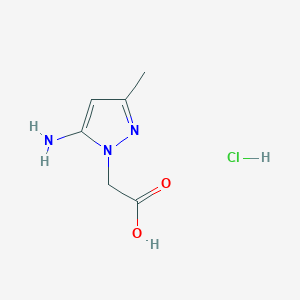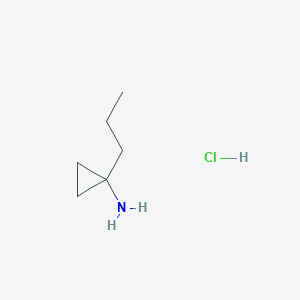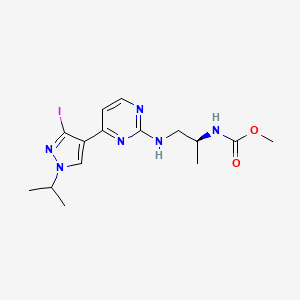
methyl (S)-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate
Vue d'ensemble
Description
“Methyl (S)-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate” is a complex organic compound. It contains a carbamate group, which is an ester derived from carbamic acid (H2NCO2H). Carbamates are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .
Synthesis Analysis
Carbamates can be synthesized through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the reaction of amines with carbon dioxide, forming carbamate salts . Carbamate esters can also arise via alcoholysis of carbamoyl chlorides .Chemical Reactions Analysis
Carbamates undergo various chemical reactions. For instance, carbamates can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . Carbamates can also be formed from chloroformates and amines . In addition, carbamates can undergo hydrolysis, involving serine-initiated nucleophilic attack and C-O bond cleavage .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
The compound is involved in complex chemical reactions, such as the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline through a domino reaction with heterocyclic CH acids (Erkin & Ramsh, 2014).
Synthesis processes involving similar compounds include the creation of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related derivatives, which are characterized through various spectroscopic methods (Titi et al., 2020).
The synthesis of pyrimidine linked pyrazole heterocyclics involves microwave irradiative cyclocondensation, demonstrating the compound's potential in creating diverse chemical structures (Deohate & Palaspagar, 2020).
Biological and Pharmacological Research
Compounds related to methyl (S)-(1-((4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate exhibit antiviral activities, as seen in synthesized 3-methyl-1,5-diphenyl-1H-pyrazole derivatives (Tantawy et al., 2012).
Novel pyrazole derivatives, including those linked to pyrazolo[4,3-d]-pyrimidine, have shown potential as antimicrobial and anticancer agents, highlighting the compound's relevance in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
The compound's derivatives, particularly those linked to pyrazolopyrimidines, have been explored for their anticancer and anti-5-lipoxygenase activities, indicating its significance in the development of new therapeutic agents (Rahmouni et al., 2016).
Synthesized pyrazolo[3,4‐d]pyrimidines, including similar structures, have been explored for their potential in antiviral and antiparasitic applications, emphasizing the broad spectrum of biological activities associated with these compounds (Munier-Lehmann et al., 2015).
Material Science and Analytical Chemistry
Studies involving similar compounds have led to the development of novel materials and analytical techniques, such as the synthesis of various heterocycles from pyrazolopyrimidines, demonstrating the compound's versatility in material science (Rote et al., 2014).
The compound's related structures have been synthesized as potential PET agents for imaging in neuroinflammation, showcasing its application in advanced imaging techniques (Wang et al., 2018).
Orientations Futures
Carbamates have received much attention in recent years due to their potential applications in various fields of medicine. They are being studied for their role in drug-target interaction and for improving the biological activity of parent molecules . Future research directions may include investigating effective removal or elimination methods for carbamate pesticides , and understanding the relationship between carbamate pesticide exposure, dysregulation of the immune system, and predisposition to different types of diseases .
Mécanisme D'action
Target of Action
The primary target of this compound, like other carbamates, is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system as it is responsible for the breakdown of acetylcholine, a key neurotransmitter .
Mode of Action
The compound acts as a reversible inhibitor of the AChE enzyme . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at nerve synapses or neuromuscular junctions . This results in increased stimulation of nerve endings .
Biochemical Pathways
The inhibition of AChE disrupts normal cholinergic neurotransmission, affecting various biochemical pathways. The accumulation of acetylcholine can lead to overstimulation of muscarinic and nicotinic receptors, affecting pathways related to muscle contraction, heart rate, and other physiological processes .
Pharmacokinetics
They can penetrate cell membranes, which may enhance their bioavailability . Carbamates are often used in the design of prodrugs to achieve first-pass and systemic hydrolytic stability .
Result of Action
The result of the compound’s action is the disruption of normal nervous system function. This can lead to a range of effects, from muscle weakness and fatigue to respiratory depression, depending on the extent of AChE inhibition . In the context of pesticide use, this mechanism can lead to the paralysis and death of pests .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s effectiveness can be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature and pH can influence the compound’s stability and rate of degradation .
Propriétés
IUPAC Name |
methyl N-[(2S)-1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN6O2/c1-9(2)22-8-11(13(16)21-22)12-5-6-17-14(20-12)18-7-10(3)19-15(23)24-4/h5-6,8-10H,7H2,1-4H3,(H,19,23)(H,17,18,20)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEMYHDJVJQLKH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)I)C2=NC(=NC=C2)NCC(C)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2I)C(C)C)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109127 | |
| Record name | Methyl N-[(1S)-2-[[4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-1-methylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269440-60-9 | |
| Record name | Methyl N-[(1S)-2-[[4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-1-methylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269440-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-[(1S)-2-[[4-[3-iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-1-methylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1S)-2-[[4-[3-iodo-1-(methylethyl)1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-1-methylethyl]-carbamic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



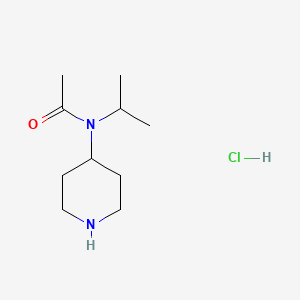
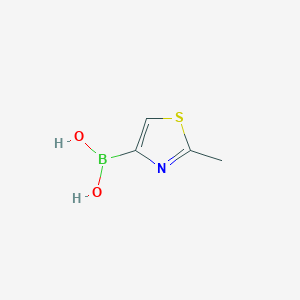
![Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate](/img/structure/B3027210.png)
![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)

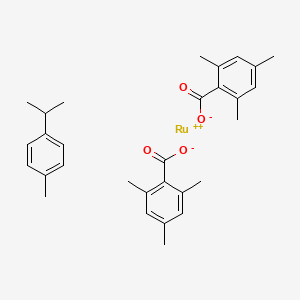
![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3027215.png)
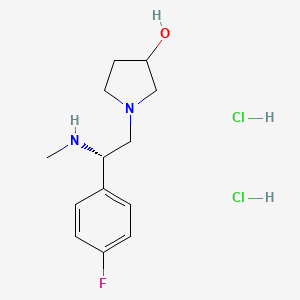
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3027219.png)
